![molecular formula C16H15NSe B14187728 2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate CAS No. 919488-40-7](/img/structure/B14187728.png)
2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: is an organic compound that features a biphenyl structure with a methyl group at the 4’ position and a selenocyanate group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate typically involves the following steps:
-
Preparation of 4’-Methyl[1,1’-biphenyl]-4-yl ethyl bromide
Reactants: 4’-Methyl[1,1’-biphenyl]-4-yl ethanol and hydrobromic acid.
Conditions: Refluxing the mixture in the presence of a catalyst such as sulfuric acid.
-
Formation of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate
Reactants: 4’-Methyl[1,1’-biphenyl]-4-yl ethyl bromide and potassium selenocyanate.
Conditions: The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer properties due to the unique biological activity of selenium-containing compounds.
Wirkmechanismus
The mechanism of action of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate involves its interaction with biological molecules through redox reactions. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance.
Vergleich Mit ähnlichen Verbindungen
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: can be compared with other similar compounds such as:
4’-Methyl[1,1’-biphenyl]-4-yl ethyl selenol: Similar structure but with a selenol group instead of a selenocyanate group.
4’-Methyl[1,1’-biphenyl]-4-yl ethyl thiocyanate: Contains a thiocyanate group instead of a selenocyanate group.
4’-Methyl[1,1’-biphenyl]-4-yl ethyl isocyanate: Contains an isocyanate group instead of a selenocyanate group.
The uniqueness of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate lies in the presence of the selenocyanate group, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs.
Eigenschaften
CAS-Nummer |
919488-40-7 |
|---|---|
Molekularformel |
C16H15NSe |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)phenyl]ethyl selenocyanate |
InChI |
InChI=1S/C16H15NSe/c1-13-2-6-15(7-3-13)16-8-4-14(5-9-16)10-11-18-12-17/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
KSDKGGAZBWFCEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


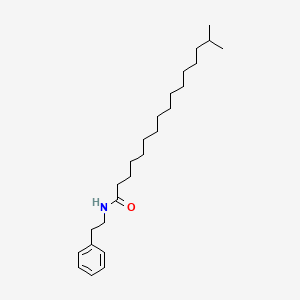
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)



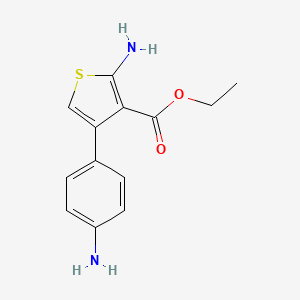
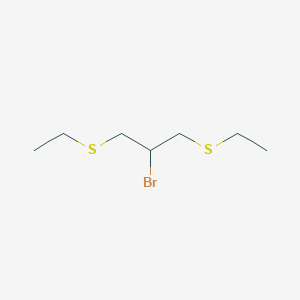

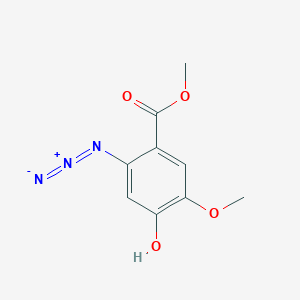
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)
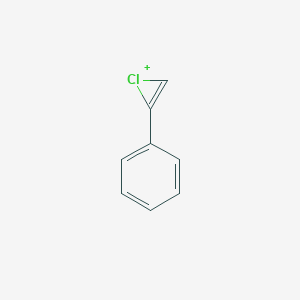

amino}ethan-1-ol](/img/structure/B14187736.png)
